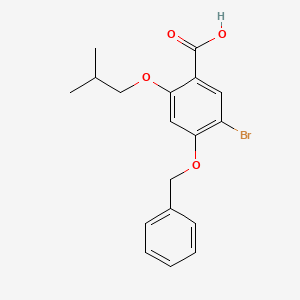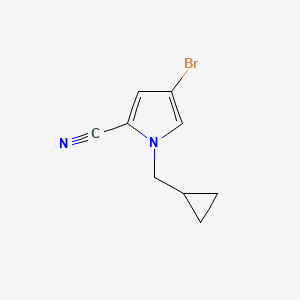
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile is an organic compound that features a bromine atom, a cyclopropylmethyl group, and a pyrrole ring with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of molecular bromine or copper(II) bromide for the bromination step . The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, while the carbonitrile group can be added via a condensation reaction with malononitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The presence of the pyrrole ring allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, copper(II) bromide, malononitrile, and various nucleophiles and oxidizing agents . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Major Products Formed
Major products formed from these reactions include substituted pyrrole derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced structural complexity.
科学研究应用
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
作用机制
The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atom and cyclopropylmethyl group play key roles in its binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
相似化合物的比较
Similar Compounds
Similar compounds include other brominated pyrrole derivatives and cyclopropylmethyl-substituted compounds. Examples include:
- 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
- 4-Bromo-1-(cyclopropylmethyl)-1H-imidazole
Uniqueness
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile is unique due to the combination of its bromine atom, cyclopropylmethyl group, and carbonitrile group, which confer specific chemical and biological properties that are not found in other similar compounds .
属性
分子式 |
C9H9BrN2 |
|---|---|
分子量 |
225.08 g/mol |
IUPAC 名称 |
4-bromo-1-(cyclopropylmethyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H9BrN2/c10-8-3-9(4-11)12(6-8)5-7-1-2-7/h3,6-7H,1-2,5H2 |
InChI 键 |
QMAQSFGSPIGYRC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C=C(C=C2C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


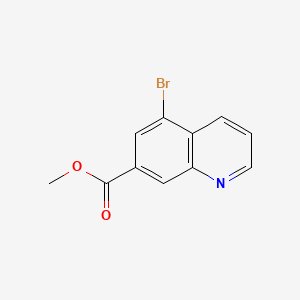
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
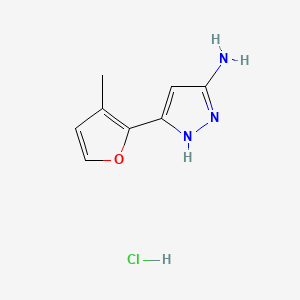
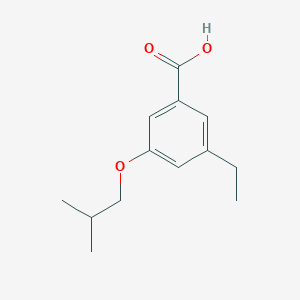

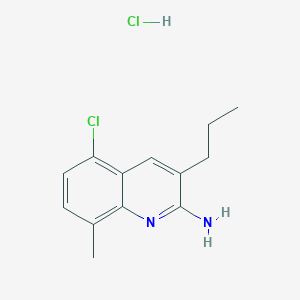
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)

![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)

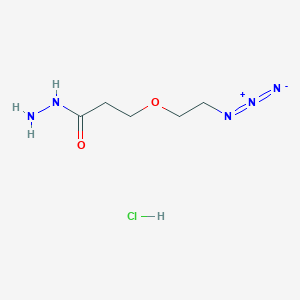
methanone Hydrochloride](/img/structure/B13718874.png)
